Cas no 92313-54-7 (Ethanone,1-(2-thienyl)-, oxime, (1E)-)

Ethanone,1-(2-thienyl)-, oxime, (1E)- is a specialized organic compound featuring a thienyl group linked to an oxime functional group in the (1E)-configuration. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the formation of heterocyclic compounds and coordination complexes. Its conjugated system enhances stability while allowing for selective transformations. The compound is commonly utilized as an intermediate in pharmaceutical and agrochemical research due to its ability to participate in condensation and cyclization reactions. High purity grades ensure consistent performance in sensitive applications. Proper handling under inert conditions is recommended to preserve its integrity.
Ethanone,1-(2-thienyl)-, oxime, (1E)- structure
92313-54-7 structure
Product Name:Ethanone,1-(2-thienyl)-, oxime, (1E)-
CAS No:92313-54-7
MF:C6H7NOS
MW:141.190880060196
CID:800630
PubChem ID:5324551
Update Time:2025-06-13

Ethanone,1-(2-thienyl)-, oxime, (1E)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-thienyl)-, oxime, (1E)-
    • (1E)-N-Hydroxy-1-(2-thienyl)ethanimine
    • 1-THIOPHEN-2-YL-ETHANONE OXIME
    • Ethanone, 1-(2-thienyl)-, oxime, (1E)- (9CI)
    • 1-(2-Thienyl)-1-ethanone oxime
    • 86NAQ2PH6F
    • 1-(2-thienyl)ethan-1-one oxime
    • ethanone, 1-(2-thienyl)-, oxime, (1E)-
    • (E)-1-(thiophen-2-yl)ethanone oxime
    • NSC16234
    • (E)-1-(thiophen-2-yl)ethan-1-one oxime
    • AKOS000499190
    • CS-0357317
    • SCHEMBL15571174
    • WS-00623
    • (E)-N-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDROXYLAMINE
    • F3145-4992
    • 1956-45-2
    • HODHTVIKKXGOCP-FNORWQNLSA-N
    • NSC-16234
    • 1-(thien-2-yl)ethan-1-one oxime
    • Ethanone, 1-(2-thienyl)-, oxime
    • 1-(Thien-2-yl)ethanone oxime
    • 2-acetylthiophene oxime
    • (1E)-1-(2-Thienyl)ethanone oxime #
    • 1-THIOPHEN-2-YL-ETHANONEOXIME
    • NCGC00326205-01
    • KETONE, METHYL 2-THIENYL, OXIME
    • (E)-2-Acetylthiophene oxime
    • (1E)-1-(2-Thienyl)ethanone oxime
    • 92313-54-7
    • N-[1-(thiophen-2-yl)ethylidene]hydroxylamine
    • A911503
    • Methyl 2-thienyl ketone oxime
    • AB01320663-02
    • Inchi: 1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+
    • InChI Key: HODHTVIKKXGOCP-FNORWQNLSA-N
    • SMILES: S1C=CC=C1/C(/C)=N/O

Computed Properties

  • Exact Mass: 141.02483502g/mol
  • Monoisotopic Mass: 141.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 60.8Ų

Ethanone,1-(2-thienyl)-, oxime, (1E)- Pricemore >>

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Ethanone,1-(2-thienyl)-, oxime, (1E)- Related Literature

Additional information on Ethanone,1-(2-thienyl)-, oxime, (1E)-

Recent Advances in the Study of Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7): A Comprehensive Research Brief

The compound Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thienyl and oxime functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a bioactive scaffold, particularly in the development of novel antimicrobial and anti-inflammatory agents. The structural versatility of this compound allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties.

One of the key areas of investigation has been the synthesis and optimization of Ethanone,1-(2-thienyl)-, oxime, (1E)- derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that slight modifications to the oxime moiety could significantly enhance the compound's binding affinity to specific biological targets. For instance, the introduction of electron-withdrawing groups at the oxime nitrogen was found to improve its interaction with bacterial enzymes, suggesting potential applications in combating antibiotic-resistant pathogens. These findings underscore the importance of structural-activity relationship (SAR) studies in optimizing this compound for clinical use.

In addition to its antimicrobial potential, Ethanone,1-(2-thienyl)-, oxime, (1E)- has also been investigated for its anti-inflammatory properties. A recent preclinical study highlighted its ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. The compound demonstrated significant efficacy in reducing pro-inflammatory cytokine levels in animal models, with minimal toxicity observed at therapeutic doses. These results position it as a viable candidate for further development into anti-inflammatory drugs, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another noteworthy advancement is the application of computational chemistry techniques to predict the pharmacokinetic and pharmacodynamic profiles of Ethanone,1-(2-thienyl)-, oxime, (1E)-. Molecular docking simulations have revealed favorable interactions with several key enzymes and receptors, providing a theoretical basis for its observed bioactivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that the compound exhibits favorable drug-like properties, including good oral bioavailability and low hepatotoxicity. These computational insights are invaluable for guiding future experimental studies and reducing the attrition rate in drug development.

Despite these promising findings, challenges remain in the clinical translation of Ethanone,1-(2-thienyl)-, oxime, (1E)-. Issues such as metabolic stability, scalability of synthesis, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into viable therapeutics. The ongoing research into CAS: 92313-54-7 represents a compelling example of how interdisciplinary approaches can unlock the therapeutic potential of novel chemical entities.

In conclusion, Ethanone,1-(2-thienyl)-, oxime, (1E)- (CAS: 92313-54-7) is emerging as a versatile and pharmacologically promising compound. Its dual antimicrobial and anti-inflammatory activities, coupled with favorable computational predictions, make it a strong candidate for further drug development. Future research should focus on optimizing its chemical structure, elucidating its mechanism of action, and conducting comprehensive preclinical evaluations. As the field advances, this compound may pave the way for new treatments addressing unmet medical needs in infectious and inflammatory diseases.

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